molecular formula C13H18N2O4 B073268 Diethyl bis(2-cyanoethyl)malonate CAS No. 1444-05-9

Diethyl bis(2-cyanoethyl)malonate

Cat. No.: B073268
CAS No.: 1444-05-9
M. Wt: 266.29 g/mol
InChI Key: KAESGTBHXNCAHO-UHFFFAOYSA-N
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Description

Diethyl bis(2-cyanoethyl)malonate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of malonic acid, where two cyanoethyl groups are attached to the central carbon atom of the malonate structure. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl bis(2-cyanoethyl)malonate can be synthesized through the cyanoethylation of diethyl malonate. The process involves the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. The reaction typically occurs in a solvent like ethyl acetate under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves a continuous reactor system where diethyl malonate and an alkaline catalyst are mixed, and acrylonitrile is introduced to carry out the cyanoethylation reaction. The product is then separated and purified through distillation processes .

Chemical Reactions Analysis

Types of Reactions: Diethyl bis(2-cyanoethyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to produce malonic acid derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions:

    Alkaline Catalysts: Potassium carbonate is commonly used in the cyanoethylation process.

    Solvents: Ethyl acetate is often used as a solvent in the synthesis of this compound.

Major Products Formed:

    Malonic Acid Derivatives: Hydrolysis of this compound can yield various malonic acid derivatives.

    Complex Organic Molecules: Through condensation reactions, it can form more complex organic structures.

Scientific Research Applications

Diethyl bis(2-cyanoethyl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl bis(2-cyanoethyl)malonate involves its ability to undergo various chemical transformations. The cyanoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the malonate structure, which stabilizes the intermediate species formed during reactions .

Comparison with Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid without the cyanoethyl groups.

    Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.

    Diethyl 2-cyanoethylmalonate: A related compound with only one cyanoethyl group.

Uniqueness: Diethyl bis(2-cyanoethyl)malonate is unique due to the presence of two cyanoethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the production of a wide range of chemicals .

Properties

IUPAC Name

diethyl 2,2-bis(2-cyanoethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-18-11(16)13(7-5-9-14,8-6-10-15)12(17)19-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESGTBHXNCAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)(CCC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932301
Record name Diethyl bis(2-cyanoethyl)propanedioate
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1444-05-9
Record name Propanedioic acid, 2,2-bis(2-cyanoethyl)-, 1,3-diethyl ester
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Record name Diethyl bis(2-cyanoethyl)malonate
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Record name Diethyl bis(2-cyanoethyl)propanedioate
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Record name Diethyl bis(2-cyanoethyl)malonate
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Synthesis routes and methods I

Procedure details

To a solution of diethyl malonate (1 g, 6.2 mmol) and Triton B (40% in MeOH, 0.13 g, 0.31 mmol) in dioxane (1.2 cm3) was added dropwise acrylonitrile (0.658 g, 12.4 mmol) and the mixture was stirred at 60° C. overnight. The mixture was then cooled to room temperature and neutralized with 0.1 M HCl (3 cm3) and poured to ice-water (10 cm3). Crystals precipitated during 30 min. These were collected by filtration and recrystallised from EtOH (cooling in freezer before filtering off) to give diethyl 2,2-bis(2-cyanoethyl)malonate (1.25 g, 75.8%) as a white solid, mp 62.2-63.5° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.658 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of diethyl malonate (81 g) in 100 g of 1,4-dioxane containing Triton B (10g of 40% methanol solution) was added dropwise acrylonitrile (55 g) in a period of 30 minutes. The reaction is highly exothermic, and the temperature was controlled at 30°-40° C. by means of a water bath. The reaction mixture was stirred overnight, and later poured into 600 ml of ice-water containing hydrochloric acid (5 ml of conc. HCl). The white precipitate formed was collected by filtration and washed with water. The crude product (m.p. 61°-63° C., 100% yield) was used for the next step without further purification.
Quantity
81 g
Type
reactant
Reaction Step One
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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